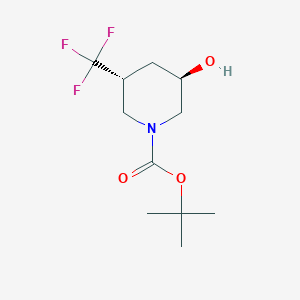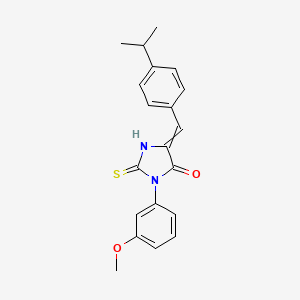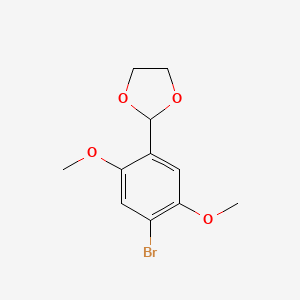
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of phenethylamines It is structurally characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The subsequent formation of the dioxolane ring can be achieved through the reaction of the brominated intermediate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)-1,3-dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a psychoactive substance.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, which are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features but different pharmacological properties.
25B-NBF (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine): Another psychoactive substance with a similar core structure but additional functional groups.
Uniqueness
2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds
特性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-9-6-8(12)10(14-2)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
QDNFAOHPKJEWRD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2OCCO2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


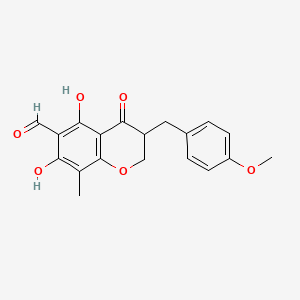
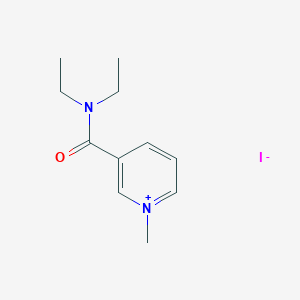
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
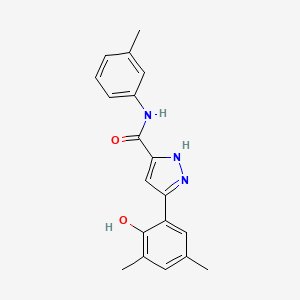
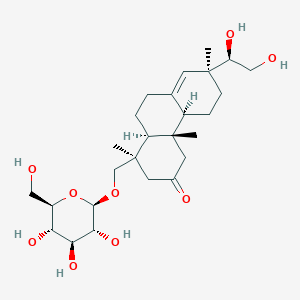
![benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14081413.png)
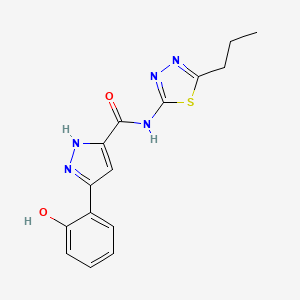
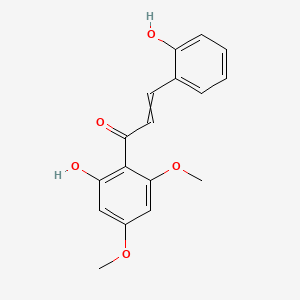
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)

![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)
